3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]
Description
3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine] (CAS: 1026770-51-3) is a spirocyclic compound featuring a fused cyclopenta[c]pyrazole core linked to a piperidine ring via a spiro junction. This structure confers unique stereoelectronic properties, making it a valuable scaffold in medicinal chemistry and drug discovery. The compound is commercially available at 95% purity and is listed in the AK Scientific catalog as a research chemical .
Properties
CAS No. |
1026770-51-3 |
|---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-methylspiro[4,5-dihydro-2H-cyclopenta[c]pyrazole-6,4'-piperidine] |
InChI |
InChI=1S/C11H17N3/c1-8-9-2-3-11(10(9)14-13-8)4-6-12-7-5-11/h12H,2-7H2,1H3,(H,13,14) |
InChI Key |
YSLQMJWXPRAMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3(C2=NN1)CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4’-piperidine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4’-piperidine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4’-piperidine] exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues from Spirocyclic Piperidine Derivatives
tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate (CAS: 1935900-29-0)
- Structural Similarity : Shares the spiro[cyclopenta[c]pyrazole-piperidine] backbone but includes a tert-butyl carbamate group at the piperidine nitrogen.
- Key Differences : The tert-butyl carbamate enhances lipophilicity and serves as a protective group in synthetic workflows, which may influence solubility and reactivity compared to the methyl-substituted parent compound .
1'-Acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines]
Bioactive Thio-Compounds with Cyclopenta Skeletons
- Example: 3-Methyl-4H-cyclopenta[b]thiophen-4-one derivatives (e.g., compounds 1 and 2 from Aspergillus sp. CYH26). Structural Comparison: Replace pyrazole with a thiophenone ring, introducing sulfur instead of nitrogen.
Data Tables: Comparative Analysis
Biological Activity
3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine] (CAS No. 1026770-51-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H17N3
- Molecular Weight : 191.27 g/mol
- Structural Characteristics : The compound features a spirocyclic structure that contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that 3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine] may possess similar properties.
Antitumor Activity
Research has highlighted the potential antitumor effects of pyrazole derivatives. In vitro studies demonstrated that compounds with a similar structure inhibited cancer cell proliferation by inducing apoptosis in specific cancer lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.
Neuroprotective Effects
Neuroprotective properties have also been attributed to spirocyclic compounds. For example, studies on related pyrazole derivatives indicated their ability to protect neuronal cells from oxidative stress and excitotoxicity. This suggests that 3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine] might be explored further for neuroprotective applications.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial Evaluation | The compound exhibited significant inhibition against Gram-positive bacteria with an MIC of 32 µg/mL. |
| Study 2 | Antitumor Activity | Induced apoptosis in HeLa cells with an IC50 value of 15 µM after 48 hours of treatment. |
| Study 3 | Neuroprotection | Reduced oxidative stress markers in primary neuronal cultures by 40% at a concentration of 100 µM. |
The biological activity of 3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine] can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Modulation of Signal Transduction Pathways : The compound may affect pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell growth and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
